molecular formula C19H34O2SSn B1612333 (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane CAS No. 349616-56-4

(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane

Cat. No. B1612333
CAS RN: 349616-56-4
M. Wt: 445.2 g/mol
InChI Key: LPAWLMVOUBWAHW-UHFFFAOYSA-N
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Description

“(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane” is a chemical compound with the molecular formula C19H34O2SSn . It has a molecular weight of 445.25 .


Physical And Chemical Properties Analysis

The boiling point of “(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane” is predicted to be 452.1±55.0 °C .

Scientific Research Applications

  • Synthesis and Electropolymerization of Complexes : A study demonstrated the use of related compounds in the synthesis and electropolymerization of 3,5-dithienylpyridines and their complexes. This process is significant for the development of new electrochromic polymers with high electrochemical stability (Krompiec et al., 2008).

  • Chiral Acyl Radical Equivalents : Research has shown that chiral 1,3-dioxolan-2-yl radicals derived from acetals can undergo intramolecular hydrogen abstraction followed by cyclization. This finding is crucial for understanding the stereochemical aspects of radical cyclizations (Stien, Crich, & Bertrand, 1998).

  • LED-Induced Polymerization : A study on tris(4-(thiophen-2-yl)phenyl)amine derivatives revealed their effectiveness as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This advancement is significant for polymer chemistry and materials science (Zhang et al., 2015).

  • Synthesis of Thiophene 1,1-Dioxides : Research has shown the preparation of 2,5-bis(tributylstannyl)thiophene 1,1-dioxide from related compounds, used in Stille cross-coupling reactions. This is important for tuning optoelectronic properties of thiophene dioxides (Tsai et al., 2013).

  • Deoxysugar Synthesis in Antibiotics : A study from 1978 involved the conversion of certain compounds into deoxy compounds using tributylstannane. This process is pivotal in the modification of aminoglycoside antibiotics and their antibacterial activities (Hayashi, Iwaoka, Takeda, & Ohki, 1978).

properties

IUPAC Name

tributyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-6(10-5-1)7-8-3-4-9-7;3*1-3-4-2;/h1-2,7H,3-4H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAWLMVOUBWAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579331
Record name Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane

CAS RN

349616-56-4
Record name Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane
Reactant of Route 2
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(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane

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